A Comprehensive Technical Guide to 6-Isopentenyloxyisobergapten: Structure, Properties, and Scientific Significance
A Comprehensive Technical Guide to 6-Isopentenyloxyisobergapten: Structure, Properties, and Scientific Significance
This guide provides an in-depth exploration of 6-Isopentenyloxyisobergapten, a naturally occurring furanocoumarin. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical structure, physicochemical properties, and known biological activities, grounding all information in established scientific literature.
Part 1: Elucidation of the Core Chemical Structure
6-Isopentenyloxyisobergapten, with the Chemical Abstracts Service (CAS) registry number 24099-29-4, is a derivative of isobergapten, a linear furanocoumarin.[1][2] Its systematic name, 5-Methoxy-6-[(3-methyl-2-buten-1-yl)oxy]-2H-furo[2,3-h]-1-benzopyran-2-one, precisely describes its molecular architecture.[1] The core of the molecule is a psoralen ring system, which is a fusion of a furan ring with a coumarin.
The structure is characterized by the following key features:
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Furanocoumarin Core: A polycyclic aromatic structure composed of a benzopyran-2-one (coumarin) fused with a furan ring.
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Methoxy Group: A methoxy (-OCH₃) group is attached at the C5 position of the benzopyran ring.
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Isopentenyloxy Side Chain: An isopentenyloxy group, also known as a prenyl group, is attached at the C6 position. This group has the structure -O-CH₂-CH=C(CH₃)₂.
Below is a two-dimensional representation of the chemical structure of 6-Isopentenyloxyisobergapten, generated using the DOT language, to provide a clear visual understanding of the atomic connectivity.
Caption: 2D structure of 6-Isopentenyloxyisobergapten.
Part 2: Physicochemical and Spectroscopic Profile
Understanding the physicochemical properties of 6-Isopentenyloxyisobergapten is crucial for its application in research and development.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | [2] |
| Molecular Weight | 300.31 g/mol | [2] |
| CAS Number | 24099-29-4 | [1][2] |
| Synonyms | 5-Methoxy-6-[(3-methyl-2-buten-1-yl)oxy]-2H-furo[2,3-h]-1-benzopyran-2-one, 6-O-(3-Methyl-2-butenyl), 5-Me ether | [1][2] |
| Botanical Source | Heracleum leskovii, Angelica dahurica, Angelica genuflexa | [1][2] |
The structural elucidation of 6-Isopentenyloxyisobergapten relies on a combination of spectroscopic techniques. While specific spectral data is not provided in the search results, a typical analytical workflow for a compound of this nature would involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to determine the proton and carbon framework, confirming the connectivity of the aromatic rings, the methoxy group, and the isopentenyloxy side chain.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns would offer further structural insights.
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would identify key functional groups such as the carbonyl of the lactone and the ether linkages. UV-Vis spectroscopy would provide information about the chromophore system.
Part 3: Scientific Context and Biological Significance
Natural Occurrence:
6-Isopentenyloxyisobergapten has been isolated from various plant species, notably from the roots of Heracleum leskovii and from Angelica species like Angelica dahurica and Angelica genuflexa.[1][2] The presence of this compound in traditional medicinal plants suggests a potential for biological activity.
Biological Activities and Potential Applications:
While the provided search results do not detail specific biological activities for 6-Isopentenyloxyisobergapten itself, related furanocoumarins and compounds from the Angelica genus are known to possess a wide range of pharmacological effects. Isoquinoline alkaloids, another class of compounds found in nature, exhibit antitumor, antibacterial, antifungal, and anti-inflammatory properties.[3] Polyphenolic compounds, which include coumarins, have been studied for their antioxidant, hypoglycemic, and anti-inflammatory activities.[4]
Given its structural similarity to other bioactive furanocoumarins, 6-Isopentenyloxyisobergapten is a candidate for investigation in several therapeutic areas:
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Anticancer Research: Many coumarin derivatives have been investigated for their cytotoxic and antiproliferative effects on cancer cell lines.
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Anti-inflammatory and Analgesic Studies: Compounds from Angelica species are traditionally used for their anti-inflammatory and pain-relieving properties.
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Antimicrobial Research: The furanocoumarin scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.
Experimental Workflow: Isolation and Characterization
The following diagram outlines a generalized workflow for the isolation and characterization of 6-Isopentenyloxyisobergapten from a plant source.
Caption: Generalized workflow for the isolation and characterization of natural products.
Part 4: Conclusion and Future Directions
6-Isopentenyloxyisobergapten presents a furanocoumarin structure with potential for further scientific investigation. Its well-defined chemical architecture, coupled with its natural origin in medicinal plants, makes it a compelling target for pharmacological screening and potential lead compound development. Future research should focus on the total synthesis of this molecule to enable more extensive biological evaluation, as well as in-depth studies to elucidate its mechanism of action in various biological systems.
References
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Biopurify. (n.d.). CAS 24099-29-4 | 6-Isopentenyloxyisobergapten. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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PubMed. (2012). Polyphenolic profile and biological activity of Salvia splendens leaves. Retrieved from [Link]
Sources
- 1. 6-ISOPENTENYLOXYISOBERGAPTEN | 24099-29-4 [chemicalbook.com]
- 2. CAS 24099-29-4 | 6-Isopentenyloxyisobergapten [phytopurify.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenolic profile and biological activity of Salvia splendens leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
